tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate
CAS No.: 1803609-28-0
Cat. No.: VC2737079
Molecular Formula: C11H16F3NO3
Molecular Weight: 267.24 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate - 1803609-28-0](/images/structure/VC2737079.png)
CAS No. | 1803609-28-0 |
---|---|
Molecular Formula | C11H16F3NO3 |
Molecular Weight | 267.24 g/mol |
IUPAC Name | tert-butyl N-[[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl]carbamate |
Standard InChI | InChI=1S/C11H16F3NO3/c1-9(2,3)18-8(17)15-6-10(11(12,13)14)4-7(16)5-10/h4-6H2,1-3H3,(H,15,17) |
Standard InChI Key | XDYXCXMMKKEGSA-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1(CC(=O)C1)C(F)(F)F |
Canonical SMILES | CC(C)(C)OC(=O)NCC1(CC(=O)C1)C(F)(F)F |
Chemical Identity and Structural Characteristics
tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate (CAS No. 1803609-28-0) is an organic compound with molecular formula C₁₁H₁₆F₃NO₃ and a molecular weight of 267.24 g/mol. The compound features a strained cyclobutane ring as its core structure, substituted with a ketone (3-oxo) group and a trifluoromethyl (-CF₃) group at position 1. The carbamate moiety is attached via a methylene (-CH₂-) linker to the cyclobutane ring. This unique combination of functional groups contributes to its chemical reactivity and potential biological activity.
Structural Elements
The compound's structure can be divided into three key components that contribute to its chemical behavior and applications. The cyclobutane ring provides structural rigidity and strain, which influences reactivity. The trifluoromethyl group introduces strong electron-withdrawing properties, enhancing lipophilicity and metabolic stability. Finally, the tert-butyl carbamate group serves as a protecting group for the amine functionality, which is commonly used in organic synthesis and can be cleaved under specific conditions to reveal the free amine for further reactions. These structural features work in concert to determine the compound's chemical behavior and application potential in various fields.
Synthesis Methods
The synthesis of tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate involves multiple steps and requires careful control of reaction conditions to achieve good yields and selectivity. Understanding these synthetic approaches is essential for researchers seeking to prepare this compound for further studies or applications.
General Synthetic Approach
Chemical Reactivity and Reactions
The chemical reactivity of tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate is largely determined by its functional groups and the strain in the cyclobutane ring. This section explores the typical reactions and chemical behavior of this compound, which are essential considerations for its application in organic synthesis and medicinal chemistry.
Oxidation Reactions
The compound can undergo oxidation reactions, primarily at the ketone functional group. Oxidizing agents such as potassium permanganate (KMnO₄) can be employed to transform the compound into more complex derivatives. These oxidation reactions can lead to ring-opening of the cyclobutane system or modification of the ketone to form carboxylic acid derivatives, depending on the specific conditions employed. The trifluoromethyl group typically remains stable under most oxidative conditions due to the strength of the carbon-fluorine bonds, providing a fixed point in the molecule during these transformations.
Reduction Reactions
Reduction reactions of tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate typically target the ketone group, converting it to an alcohol functionality. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for this transformation, with the choice of reagent affecting the stereoselectivity of the reduction. The resulting alcohol can serve as a versatile handle for further chemical modifications. The trifluoromethyl group and the carbamate functionality generally remain intact under these reducing conditions, although very strong reducing agents may affect these groups as well.
Substitution Reactions
The trifluoromethyl group in tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate can be substituted with other functional groups under specific conditions. The strong electron-withdrawing effect of the trifluoromethyl group activates the cyclobutane ring toward nucleophilic attack, particularly at the β-position. This activation allows for various nucleophilic substitution reactions that can introduce diversity into the molecular scaffold. The steric bulk of the trifluoromethyl group also influences the approach of nucleophiles, typically favoring equatorial over axial attack, which can be confirmed through detailed computational studies.
Stability Under Various Conditions
The strained cyclobutane ring (with approximately 26 kcal/mol of ring strain) increases the compound's susceptibility to ring-opening reactions. Under acidic conditions, protonation of the ketone oxygen can trigger retro-aldol cleavage of the cyclobutane ring. In basic environments, deprotonation of the α-hydrogen to the ketone can lead to conjugate elimination reactions. These stability considerations are important for storage, handling, and designing reactions involving this compound. The electron-withdrawing trifluoromethyl group actually helps stabilize the compound by reducing the basicity of the ketone oxygen, providing some protection against certain degradation pathways.
Biological Activities
tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate exhibits several potential biological activities that make it of interest in medicinal chemistry and pharmaceutical research. This section discusses the current understanding of its biological properties and potential therapeutic applications.
Effects on Enzymes and Receptors
The compound's trifluoromethyl and ketone functional groups are believed to play crucial roles in its interactions with biological targets, including various enzymes and receptors. These functional groups can form hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions with amino acid residues in protein binding pockets. The exact molecular targets and binding modes are subjects of ongoing research, with computational modeling and structure-activity relationship studies providing insights into the compound's biological activity profile. The strained cyclobutane ring may also contribute to binding specificity by imposing conformational constraints on the molecule.
Lipophilicity and Metabolic Stability
Applications in Scientific Research
tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate serves multiple roles in scientific research, particularly in the fields of chemical synthesis, medicinal chemistry, and materials science. This section explores its diverse applications across scientific disciplines.
Role as a Chemical Intermediate
Comparison with Structural Analogs
Comparative Analysis of Key Analogs
Table 1 below summarizes the structural and property differences between tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate and four related compounds:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted Lipophilicity (LogP) |
---|---|---|---|---|
tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate | C₁₁H₁₆F₃NO₃ | 267.24 | 3-oxo, CF₃, methylene linker | High (~2.5) |
tert-Butyl (3-Oxocyclobutyl)carbamate | C₉H₁₅NO₃ | 233.75 | 3-oxo | Moderate (~1.8) |
tert-Butyl N-[(1-Fluoro-3-oxocyclobutyl)methyl]carbamate | C₁₀H₁₆FNO₃ | 217.24 | 1-fluoro, 3-oxo | Moderate (~1.9) |
tert-Butyl (1-(2-Fluorophenyl)-3-oxocyclobutyl)methylcarbamate | C₁₆H₂₀FNO₃ | 293.33 | 2-fluorophenyl, 3-oxo | High (~3.0) |
tert-Butyl N-(3-Fluorocyclohexyl)carbamate | C₁₁H₂₀FNO₂ | 241.28 | 3-fluorocyclohexane | Low (~1.5) |
These structural analogs differ in key features such as the number of fluorine atoms, ring size, and additional functional groups, resulting in distinct property profiles that influence their chemical behavior and biological activities.
Effect of Trifluoromethyl vs. Single Fluorine Substitution
The comparison between tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate and tert-Butyl N-[(1-Fluoro-3-oxocyclobutyl)methyl]carbamate reveals the significant impact of the trifluoromethyl group versus a single fluorine atom. The trifluoromethyl group exerts a stronger electron-withdrawing effect, which substantially alters the electronic properties of the cyclobutane ring. This stronger effect enhances lipophilicity more significantly than a single fluorine substituent. Additionally, the steric bulk of the trifluoromethyl group influences the three-dimensional structure of the molecule, affecting its interactions with biological targets and reactivity in chemical transformations. The single fluorine atom, while still electron-withdrawing, has a more localized effect on the electronic structure and introduces less steric hindrance compared to the bulkier trifluoromethyl group.
Impact of Ring Size and Strain
Comparing tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate with tert-Butyl N-(3-Fluorocyclohexyl)carbamate highlights the influence of ring size and strain on molecular properties. The four-membered cyclobutane ring in the target compound contains significantly more ring strain (approximately 26 kcal/mol) compared to the six-membered cyclohexane ring (approximately 0 kcal/mol). This increased strain enhances reactivity, particularly in ring-opening reactions, and affects the compound's conformational flexibility. The cyclobutane derivative exhibits more rigidity and a defined spatial arrangement of substituents, which can be advantageous for specific biological target interactions. In contrast, the cyclohexane analog offers greater conformational flexibility, which may allow it to adapt its shape to better fit into diverse binding pockets but may come at the cost of reduced potency due to entropic penalties upon binding.
Aromatic vs. Aliphatic Substituents
The comparison between tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate and tert-Butyl (1-(2-Fluorophenyl)-3-oxocyclobutyl)methylcarbamate illustrates the distinct properties conferred by aliphatic versus aromatic substituents. The 2-fluorophenyl group introduces aromatic character, enabling π-π stacking interactions with aromatic amino acid residues in protein binding sites. This capability can enhance binding affinity for targets rich in aromatic residues, such as many protein kinases. The fluorophenyl substitution also increases molecular weight and may reduce aqueous solubility compared to the trifluoromethyl variant. The aliphatic trifluoromethyl group in the target compound lacks the ability to form π-π interactions but may be more suitable for hydrophobic binding pockets and offers different electronic properties that can be advantageous for certain applications in medicinal chemistry and materials science.
Research Questions and Methodologies
The study of tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate continues to evolve, with researchers addressing numerous questions about its synthesis, properties, and applications. This section outlines key research questions and methodological approaches in the investigation of this compound.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume